2-Bromo-7-iodo-5H-pyrrolo[2,3-B]pyrazine
Overview
Description
2-Bromo-7-iodo-5H-pyrrolo[2,3-B]pyrazine is a halogenated heterocyclic aromatic organic compound It belongs to the pyrrolopyrazine class of compounds, which are characterized by their fused pyrrole and pyrazine rings
Mechanism of Action
Target of Action
It is known that 5h-pyrrolo[2,3-b]pyrazine derivatives have shown activity on kinase inhibition .
Biochemical Pathways
Given its potential kinase inhibitory activity , it may influence pathways regulated by these enzymes.
Result of Action
As a potential kinase inhibitor
Action Environment
It is known that it should be stored under inert gas (nitrogen or argon) at 2–8 °c .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-7-iodo-5H-pyrrolo[2,3-B]pyrazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pyrrolopyrazine derivatives.
Halogenation: Bromination and iodination reactions are performed to introduce bromine and iodine atoms at the respective positions on the pyrrolopyrazine ring.
Reaction Conditions: These reactions are usually carried out under controlled conditions, including the use of specific halogenating agents, solvents, and temperatures to ensure the selective introduction of halogen atoms.
Industrial Production Methods: In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, ensuring the purity of starting materials, and implementing efficient purification techniques to obtain the desired compound in high yield and quality.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-7-iodo-5H-pyrrolo[2,3-B]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be performed to reduce the halogenated compound to simpler derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids or ketones.
Reduction Products: Reduced halogenated compounds or hydrocarbons.
Substitution Products: Derivatives with different functional groups, such as amines, alcohols, or ethers.
Scientific Research Applications
2-Bromo-7-iodo-5H-pyrrolo[2,3-B]pyrazine has found applications in various scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: The compound is utilized in the production of advanced materials and chemical intermediates.
Comparison with Similar Compounds
2-Bromo-7-iodo-5H-pyrrolo[2,3-B]pyrazine is compared with other similar compounds, such as:
2-Bromo-7-iodo-4H-pyrrolo[2,3-B]pyrazine: Similar structure but different tautomeric form.
2-Bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-B]pyrazine: Contains a tosyl group, which affects its reactivity and applications.
2-Bromo-7-nitro-5H-pyrrolo[2,3-B]pyrazine: Contains a nitro group instead of iodine, leading to different chemical properties and applications.
Properties
IUPAC Name |
2-bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrIN3/c7-4-2-10-6-5(11-4)3(8)1-9-6/h1-2H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULGMTONBTOMHOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC(=CN=C2N1)Br)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrIN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90656813 | |
Record name | 2-Bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90656813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
875781-44-5 | |
Record name | 2-Bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90656813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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